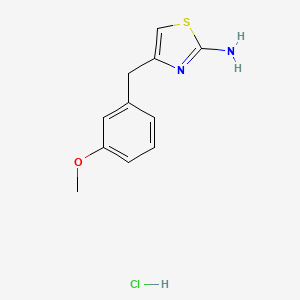![molecular formula C20H26ClN3O4S B2472348 2-(2,3-Dimethoxybenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216403-91-6](/img/structure/B2472348.png)
2-(2,3-Dimethoxybenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities . The presence of a carboxamide moiety (CONH2) in such derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as indole 2 and 3-carboxamide derivatives, are synthesized using conventional techniques .Molecular Structure Analysis
The compound contains a thieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyridine ring. The compound also contains a carboxamide group, which is known to form hydrogen bonds with various enzymes and proteins .Applications De Recherche Scientifique
Antibacterial Activity
DPTP has shown promising antibacterial properties. Research indicates that derivatives of thienopyridine, the core structure of DPTP, exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . This makes DPTP a potential candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance.
Antitumor and Anticancer Research
Thienopyridine derivatives, including DPTP, have been studied for their antitumor and anticancer properties. These compounds can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . This application is particularly valuable in the development of new chemotherapeutic agents that can target specific cancer types with minimal side effects.
Anti-inflammatory Applications
DPTP and its analogs have been investigated for their anti-inflammatory effects. These compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes . This property is beneficial for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antithrombotic and Antiplatelet Activity
Research has shown that thienopyridine derivatives, including DPTP, possess antithrombotic and antiplatelet activities . These compounds can prevent blood clot formation by inhibiting platelet aggregation, making them useful in the treatment and prevention of cardiovascular diseases such as stroke and myocardial infarction.
Neuroprotective Effects
DPTP has potential neuroprotective effects, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s . These compounds can protect neurons from oxidative stress and apoptosis, thereby slowing the progression of these debilitating conditions.
Antiallergic Properties
Thienopyridine derivatives, including DPTP, have been studied for their antiallergic properties . These compounds can inhibit the release of histamines and other mediators involved in allergic reactions, providing relief from symptoms of allergies and asthma.
Orientations Futures
Propriétés
IUPAC Name |
2-[(2,3-dimethoxybenzoyl)amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S.ClH/c1-4-9-23-10-8-12-15(11-23)28-20(16(12)18(21)24)22-19(25)13-6-5-7-14(26-2)17(13)27-3;/h5-7H,4,8-11H2,1-3H3,(H2,21,24)(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWASLKTVGKUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C(=CC=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethoxybenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxamide](/img/structure/B2472265.png)
![2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2472266.png)




![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2472274.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2472277.png)





![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclobutanecarboxamide](/img/structure/B2472286.png)